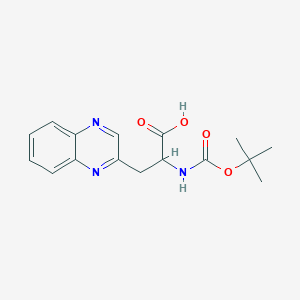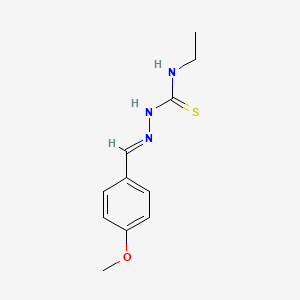
(2E)-N-ethyl-2-(4-methoxybenzylidene)hydrazinecarbimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.326 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-methoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
4-Methoxybenzaldehyde+N-ethylthiosemicarbazide→4-methoxybenzaldehyde N-ethylthiosemicarbazone
Análisis De Reacciones Químicas
4-Methoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4-Methoxybenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has indicated its potential use in developing therapeutic agents for diseases like cancer and tuberculosis.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with biological macromolecules. It can form complexes with metal ions, which can then interact with enzymes and other proteins, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-Methoxybenzaldehyde N-ethylthiosemicarbazone can be compared with other thiosemicarbazones such as:
4-Methoxybenzaldehyde thiosemicarbazone: Similar structure but lacks the ethyl group.
4-Methoxybenzaldehyde phenylhydrazone: Contains a phenyl group instead of the thiosemicarbazone moiety.
4-Methoxybenzaldehyde oxime: Contains an oxime group instead of the thiosemicarbazone moiety.
The uniqueness of 4-methoxybenzaldehyde N-ethylthiosemicarbazone lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C11H15N3OS |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
1-ethyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-8-9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3,(H2,12,14,16)/b13-8+ |
Clave InChI |
XBWJYTWTRKDVIO-MDWZMJQESA-N |
SMILES isomérico |
CCNC(=S)N/N=C/C1=CC=C(C=C1)OC |
SMILES canónico |
CCNC(=S)NN=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)


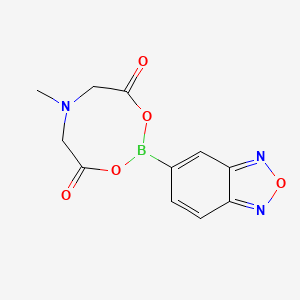


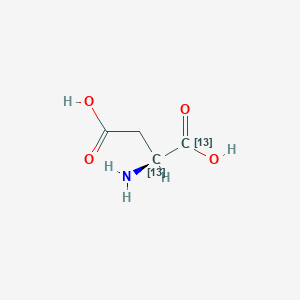

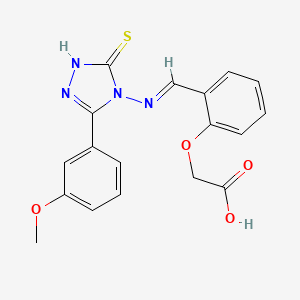

![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

